(2,5-Dimethyl-1,4-phenylene)diboronic acid
Description
(2,5-Dimethyl-1,4-phenylene)diboronic acid (CAS: 540536-02-5 or 90085-60-2) is a diboronic acid derivative featuring a para-substituted phenylene core with methyl groups at the 2- and 5-positions. Its molecular formula is C₈H₁₂B₂O₄, and it serves as a critical building block in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and macrocyclic structures. For instance, it was successfully employed in the synthesis of DBDMDB[7], a flexible alkylene-bridged distyrylbenzene derivative with applications in crystal engineering and optoelectronic materials. The methyl substituents modulate steric and electronic properties, enhancing solubility and reactivity in polymerization compared to bulkier analogs.
Properties
IUPAC Name |
(4-borono-2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12B2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4,11-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCUBHLGWWXABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)B(O)O)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623234 | |
| Record name | (2,5-Dimethyl-1,4-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90085-60-2 | |
| Record name | (2,5-Dimethyl-1,4-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-1,4-phenylene)diboronic acid typically involves the borylation of 2,5-dimethyl-1,4-dibromobenzene. This reaction is often carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where bis(pinacolato)diboron is used as the boron source .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethyl-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols.
Reduction: Formation of boron-containing reduced products.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, phenols, and various boron-containing compounds .
Scientific Research Applications
(2,5-Dimethyl-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and diagnostic agents.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including boron-doped semiconductors and catalysts[][4].
Mechanism of Action
The mechanism by which (2,5-Dimethyl-1,4-phenylene)diboronic acid exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions can lead to the formation of boronate esters with diols, which is a key step in many of its applications. The compound’s reactivity is influenced by the electronic properties of the dimethyl-substituted benzene ring, which can modulate its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Diboronic Acid Compounds
Substituent Effects: Methyl vs. Methoxy Groups
(2,5-Dimethoxy-1,4-phenylene)diboronic Acid
- Structure : Methoxy (-OCH₃) groups replace methyl (-CH₃) at the 2- and 5-positions (C₈H₁₂B₂O₆).
- Synthesis : Produced via dibromination of 1,4-dimethoxybenzene, Grignard reagent formation, and borate ester hydrolysis (31% yield).
- Reactivity : Despite structural similarity, methoxy groups introduce steric hindrance and electronic effects that impede polymerization. Attempts to copolymerize with 1,4-dibromotriptycenediol yielded only oligomers due to steric clashes between adjacent aryl units.
- Applications : Used in luminescent conjugated microporous polymers (Tx-CMP-2) for picric acid detection, where methoxy groups enhance electron-donating properties and sensing selectivity.
Key Differences:
Heterocyclic Analogs: Thiophene and Thiadiazole Derivatives
Thiophene-2,5-diyldiboronic Acid (CAS: 26076-46-0)
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic Acid
Anthracene-Based Diboronic Acids
Acetylated Trifluoromethyl Diboronic Acid Anthracene (AcTDA)
- Structure : Anthracene core with boronic acids and acetyl/trifluoromethyl groups.
- Performance: Exhibits a 90-nm Stokes shift and 20% higher glucose association constant than non-acetylated analogs. The extended aromatic system improves fluorescence properties for medical sensing.
- Comparison : While (2,5-dimethyl) derivatives are suited for polymers, anthracene-based analogs excel in bioimaging due to superior optical properties.
Fluorinated Derivatives
(2,5-Difluoro-1,4-phenylene)diboronic Acid
- Structure : Fluorine atoms replace methyl groups (C₆H₄B₂O₄F₂).
- Electronic Effects: Fluorine’s electronegativity increases boronic acid Lewis acidity, enhancing diol binding (e.g., glucose).
Quantitative Comparison of Key Properties
Biological Activity
(2,5-Dimethyl-1,4-phenylene)diboronic acid is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. This article explores its biological activity, focusing on its applications in drug development, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C8H12B2O4
- CAS Number: 90085-60-2
- Structure: The compound features two boronic acid groups attached to a dimethyl-substituted benzene ring, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form boronate esters with diols. This reaction is crucial for its applications in drug design and therapeutic interventions. The compound's mechanism can be summarized as follows:
- Formation of Boronate Esters: The boronic acid groups react with diols present in biological systems, leading to the formation of stable boronate esters.
- Target Interactions: These interactions can modulate various biochemical pathways, making it useful in developing targeted therapies, especially in oncology.
Boron Neutron Capture Therapy (BNCT)
One of the most promising applications of this compound is in Boron Neutron Capture Therapy (BNCT), a treatment for cancer. BNCT involves the selective uptake of boron-containing compounds by tumor cells followed by neutron irradiation, leading to localized cell destruction.
Research Findings:
- Studies have indicated that compounds similar to this compound can significantly enhance the efficacy of BNCT by improving boron delivery to tumor sites .
Anticancer Activity
Recent research has highlighted the anticancer potential of boronic acids. A study involving a related compound demonstrated a high cytotoxic effect on cancer cell lines while showing minimal toxicity to healthy cells. This suggests that this compound may exhibit similar properties.
Key Findings:
- The compound was assessed for its cytotoxicity against various cancer cell lines with an IC50 value indicating significant effectiveness .
Case Studies
- Synthesis and Characterization:
- Enzyme Inhibition:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
